

Comparative Analysis of 4-Benzylxy-2-(1H)-pyridone: A Spectroscopic Perspective

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzylxy-2-(1H)-pyridone

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For researchers and professionals in drug development and organic synthesis, precise analytical data is paramount for the unambiguous identification and characterization of novel compounds. This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **4-Benzylxy-2-(1H)-pyridone**, a key intermediate in the synthesis of various biologically active molecules. This guide also presents spectral data for structurally related compounds to provide a contextual spectroscopic baseline.

^1H and ^{13}C NMR Spectral Data

The structural elucidation of **4-Benzylxy-2-(1H)-pyridone** is definitively achieved through the combined application of ^1H and ^{13}C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Table 1: ^1H and ^{13}C NMR Spectral Data for **4-Benzylxy-2-(1H)-pyridone**

Atom No.	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
1 (N-H)	~11.5 (br s)	-
2 (C=O)	-	~164.0
3 (CH)	~6.0 (d, $J \approx 2.5$ Hz)	~99.0
4 (C-O)	-	~168.0
5 (CH)	~5.8 (dd, $J \approx 7.5, 2.5$ Hz)	~91.0
6 (CH)	~7.2 (d, $J \approx 7.5$ Hz)	~135.0
7 (CH ₂)	5.1 - 5.3 (s)[1]	~70.0
8 (C)	-	~136.0
9, 13 (CH)	7.3 - 7.5 (m)	~128.0
10, 12 (CH)	7.3 - 7.5 (m)	~128.5
11 (CH)	7.3 - 7.5 (m)	~129.0

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The assignments are based on typical values for similar structures.

Comparative Spectral Data

To aid in the interpretation of the NMR spectra of **4-Benzylxy-2-(1H)-pyridone**, the following tables provide data for two related pyridone structures: 4-Hydroxy-2-(1H)-pyridone and 1-Methyl-2-(1H)-pyridone.

Table 2: ^1H and ^{13}C NMR Spectral Data for 4-Hydroxy-2-(1H)-pyridone (in DMSO-d₆)

Atom No.	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
1 (N-H)	~11.0 (br s)	-
2 (C=O)	-	~165.0
3 (CH)	~5.8 (d, $J \approx 2.0$ Hz)	~99.5
4 (C-OH)	~10.0 (br s)	~167.0
5 (CH)	~5.5 (dd, $J \approx 7.0, 2.0$ Hz)	~90.0
6 (CH)	~7.0 (d, $J \approx 7.0$ Hz)	~136.0

Table 3: ^1H and ^{13}C NMR Spectral Data for 1-Methyl-2-(1H)-pyridone (in CDCl_3)

Atom No.	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
1 (N-CH ₃)	~3.5 (s)	~37.0
2 (C=O)	-	~163.0
3 (CH)	~6.6 (td, $J \approx 6.5, 1.5$ Hz)	~122.0
4 (CH)	~7.3 (ddd, $J \approx 9.0, 6.5, 2.0$ Hz)	~139.0
5 (CH)	~6.2 (dd, $J \approx 9.0, 1.5$ Hz)	~106.0
6 (CH)	~7.2 (ddd, $J \approx 6.5, 2.0, 0.5$ Hz)	~135.0

Experimental Protocols

General NMR Spectroscopic Method

A standardized protocol was followed for the acquisition of all NMR spectra presented.

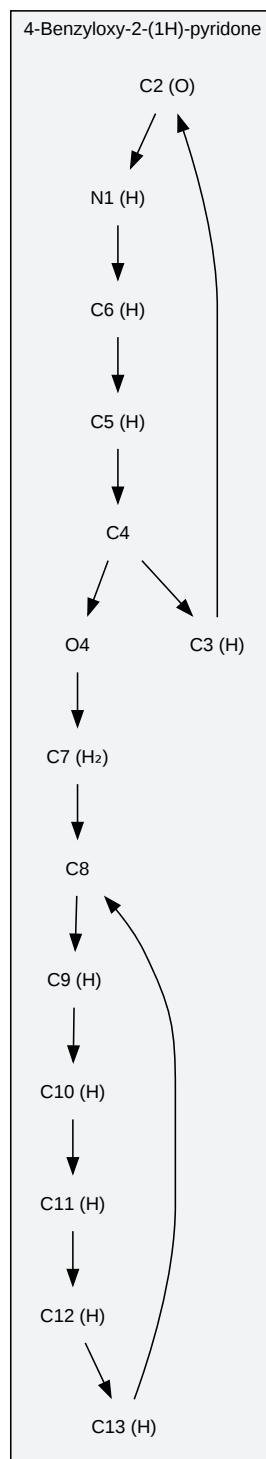
- **Sample Preparation:** Approximately 5-10 mg of the purified compound was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- **Instrumentation:** Spectra were recorded on a 400 MHz NMR spectrometer.

- ¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were typically averaged.
- ¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Proton decoupling was applied during acquisition. Typically, 1024 scans were averaged.
- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (TMS at 0.00 ppm).

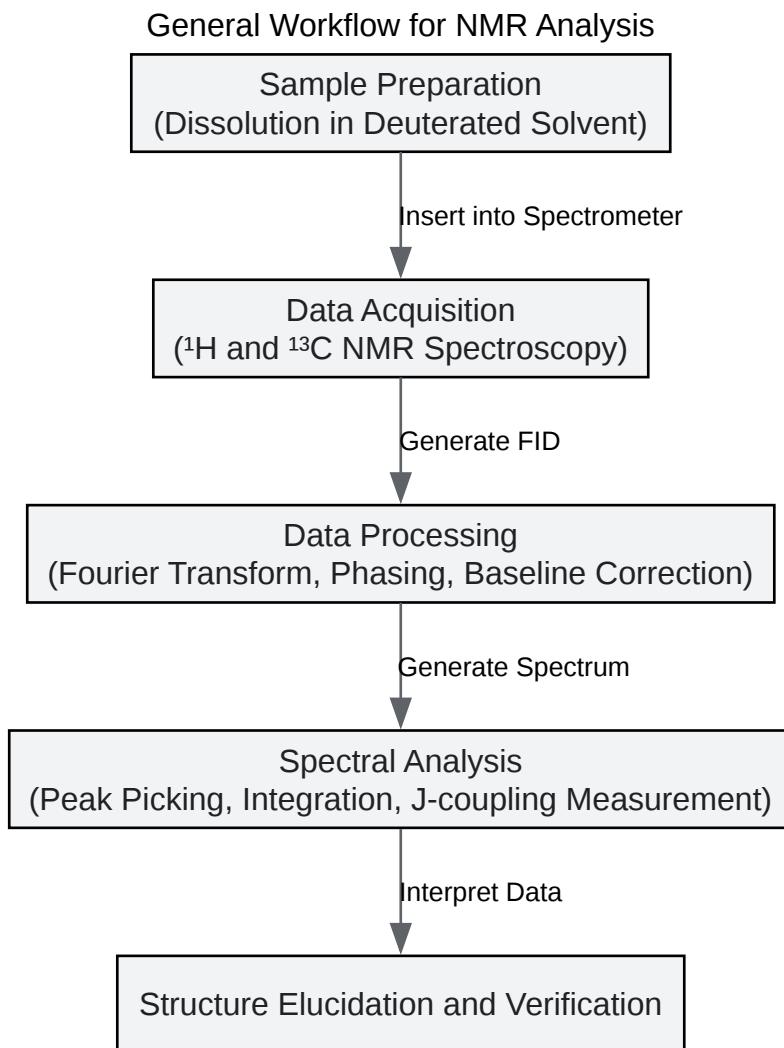
Visualization of Molecular Structure and Analytical Workflow

To facilitate a deeper understanding of the relationship between the molecular structure and its spectral data, as well as the experimental process, the following diagrams are provided.

Molecular Structure and NMR Assignments for 4-Benzyl-2-(1H)-pyridone

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Caption: Molecular structure of **4-Benzylxy-2-(1H)-pyridone** with atom numbering for NMR assignments.



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Caption: A streamlined workflow for the structural analysis of organic compounds using NMR spectroscopy.

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References

- 1. 4-Benzyl-2-(1H)-pyridone | 53937-02-3 | Benchchem [benchchem.com]
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